2H-1,2,3-Triazole-4-sulfonyl chloride
Description
2H-1,2,3-Triazole-4-sulfonyl chloride is a heterocyclic compound featuring a triazole ring fused with a sulfonyl chloride functional group. This structure confers high electrophilicity and reactivity, making it valuable in organic synthesis, particularly for forming sulfonamides, sulfonate esters, and other sulfur-containing derivatives.
Properties
IUPAC Name |
2H-triazole-4-sulfonyl chloride | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C2H2ClN3O2S/c3-9(7,8)2-1-4-6-5-2/h1H,(H,4,5,6) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CYUKEYUSXBGYQO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=NNN=C1S(=O)(=O)Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C2H2ClN3O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
167.58 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2H-1,2,3-Triazole-4-sulfonyl chloride typically involves the reaction of 1H-1,2,3-triazole with sulfonyl chloride in the presence of a base such as triethylamine. This reaction is carried out under mild conditions, usually at room temperature, to ensure high yields and regioselectivity .
Industrial Production Methods
In industrial settings, the production of this compound may involve more scalable methods, such as continuous flow synthesis. This approach allows for better control over reaction conditions and can lead to higher efficiency and purity of the final product .
Chemical Reactions Analysis
Nucleophilic Substitution
The compound undergoes nucleophilic substitution due to the electrophilic nature of the sulfonyl chloride group (-SO₂Cl). The reaction proceeds via a two-step mechanism:
-
Nucleophilic Attack : A nucleophile (e.g., amine, alcohol) attacks the sulfur atom, displacing the chloride ion.
-
Proton Transfer : The intermediate undergoes proton transfer, releasing hydrochloric acid (HCl) and forming the substituted product.
Typical Reactants and Products :
| Nucleophile | Reaction Product |
|---|---|
| Primary amines | Sulfonamide derivatives |
| Alcohols | Sulfonate esters |
Hydrolysis
Exposure to water leads to hydrolysis, forming 2H-1,2,3-triazole-4-sulfonic acid and HCl. This reaction is accelerated under aqueous conditions.
Reaction with Amines
The compound reacts with primary or secondary amines to form sulfonamide derivatives. For example:
This reaction is typically carried out under inert atmospheric conditions to minimize side reactions.
Reaction with Alcohols
Alcohols displace the chloride ion, forming sulfonate esters. The reaction is efficient in polar aprotic solvents like toluene.
Stability and Reactivity
-
Stability : The compound is stable under dry conditions but hydrolyzes rapidly in the presence of moisture.
-
Reactivity : The sulfonyl chloride group’s electrophilicity makes it highly reactive toward nucleophiles, enabling diverse applications in organic synthesis .
Synthetic Intermediates
The compound serves as a versatile intermediate in synthesizing functionalized triazoles, including sulfonamides and sulfonate esters. Its reactivity is leveraged in drug discovery for creating bioactive derivatives.
Comparative Analysis
| Property | Detail |
|---|---|
| Molecular Formula | C₂H₂ClN₃O₂S |
| Molar Mass | 167.57 g/mol |
| Key Functional Group | Sulfonyl chloride (-SO₂Cl) |
| Reactivity | Electrophilic; undergoes nucleophilic substitution and hydrolysis |
Scientific Research Applications
2H-1,2,3-Triazole-4-sulfonyl chloride is a chemical compound with a triazole ring and a sulfonyl chloride functional group. The combination of these two moieties gives the compound distinct reactivity and makes it useful in a variety of synthetic and research applications.
Scientific Research Applications
This compound is used across chemistry, biology, medicine, and industry. Its applications stem from the compound's ability to form covalent bonds with proteins and other biomolecules.
Chemistry
- This compound serves as an intermediate in synthesizing various organic compounds, such as agrochemicals and pharmaceuticals. It can be used as a building block for creating complex molecules with potential biological activities .
- It facilitates the synthesis of 4-sulfonyl-1,2,3-triazoles, which have uses as anion binders and possess bioactivity .
Biology
- This compound is used in the creation of bioactive molecules, specifically those with potential antiviral, anticancer, and antimicrobial properties.
- The compound's interaction with molecular targets and pathways allows it to modify the function of target molecules, leading to various biological effects.
Medicine
This compound is explored for potential therapeutic uses, including the creation of treatment strategies and new drugs.
Industry
This compound is used to produce specialty chemicals and materials that have unique properties.
Mechanism of Action
The mechanism of action of 2H-1,2,3-Triazole-4-sulfonyl chloride involves its ability to form covalent bonds with target molecules. This compound can interact with enzymes and receptors, leading to the inhibition or activation of specific biochemical pathways. The triazole ring’s nitrogen atoms play a crucial role in these interactions, facilitating the formation of stable complexes with the target molecules .
Comparison with Similar Compounds
Structural Analogs: Triazole Derivatives
The closest structural analog is 5-Methyl-2-phenyl-2H-1,2,3-triazole-4-carbonyl chloride (CAS RN 36401-55-5) . Both compounds share a triazole core but differ in their functional groups:
| Property | 2H-1,2,3-Triazole-4-sulfonyl Chloride | 5-Methyl-2-phenyl-...-carbonyl Chloride |
|---|---|---|
| Functional Group | Sulfonyl chloride (-SO₂Cl) | Carbonyl chloride (-COCl) |
| Molecular Weight (g/mol) | ~167.59 (calculated) | 221.64 |
| Melting Point | Not reported | 104–105°C |
| Storage Conditions | Likely <4°C (inferred) | 4°C |
| Reactivity | Higher (due to -SO₂Cl group) | Moderate |
The sulfonyl chloride group enhances electrophilicity compared to the carbonyl chloride, leading to faster nucleophilic substitution reactions. However, this also reduces stability, necessitating stricter storage conditions .
Functional Group Analogs: Other Acid Chlorides
highlights the reactivity of N,N-dimethylcarbamoyl chloride , N,N-dimethylthiocarbamoyl chloride , and N,N-dimethylsulfamoyl chloride in cyclization reactions with sulfonamides . Key comparisons include:
| Compound | Functional Group | Reactivity with Sulfonamides | Key Application |
|---|---|---|---|
| This compound | Sulfonyl chloride | High (forms sulfonamides) | Drug intermediates, agrochemicals |
| N,N-Dimethylcarbamoyl chloride | Carbamoyl chloride | Moderate (forms carbamates) | Polymer synthesis |
| N,N-Dimethylsulfamoyl chloride | Sulfamoyl chloride | High (similar to sulfonyl) | Sulfamides in medicinal chemistry |
Sulfonyl chlorides, including the triazole derivative, exhibit superior leaving-group ability (-SO₂Cl vs. -COCl or -NCS), enabling efficient sulfonamide bond formation .
Reactivity and Stability Trends
- Electrophilicity : Sulfonyl chlorides > Sulfamoyl chlorides > Carbamoyl/Thiocarbamoyl chlorides.
- Stability : Carbamoyl chlorides are more stable at ambient temperatures, while sulfonyl chlorides often require cold storage (e.g., 4°C or lower) .
- Synthetic Utility : The triazole sulfonyl chloride’s reactivity is advantageous in click chemistry and heterocyclic functionalization, whereas carbonyl chlorides are preferred for acylations .
Biological Activity
2H-1,2,3-Triazole-4-sulfonyl chloride is a derivative of the 1,2,3-triazole family known for its diverse biological activities. The sulfonyl group enhances the compound's pharmacological properties, making it a subject of interest in medicinal chemistry. This article reviews the biological activities of this compound, including its anticancer, antimicrobial, and anti-inflammatory properties, supported by data tables and relevant case studies.
Synthesis and Characterization
The synthesis of this compound typically involves the reaction of triazole derivatives with sulfonyl chlorides. For instance, a study reported the successful synthesis of sulfonyltriazoles through copper-catalyzed reactions, yielding high percentages of the desired products with excellent regioselectivity .
Anticancer Activity
Several studies have demonstrated the anticancer potential of 2H-1,2,3-triazole derivatives. For example:
- In vitro Studies : A compound derived from this compound exhibited moderate activity against various cancer cell lines including:
These results suggest that compounds containing the triazole and sulfonyl groups can inhibit tumor growth effectively.
| Cell Line | GI% |
|---|---|
| UO-31 | 10.83 |
| SNB-75 | 13.76 |
| HCT-116 | 17.37 |
| BT-549 | 17.64 |
Antimicrobial Activity
Triazole derivatives have also shown significant antimicrobial properties. Research indicates that these compounds can effectively combat both Gram-positive and Gram-negative bacteria. The structural flexibility of triazoles allows for modifications that enhance their antimicrobial efficacy .
Anti-inflammatory Activity
The anti-inflammatory potential of triazole derivatives has been explored in various studies:
- Cytokine Modulation : Compounds derived from triazoles significantly reduced the production of pro-inflammatory cytokines like TNF-α in stimulated peripheral blood mononuclear cells (PBMCs). For instance, certain derivatives showed a decrease in TNF-α production by approximately 44–60% at specific concentrations .
Case Studies
-
Anticancer Efficacy :
A study involving a series of triazole-sulfonamide derivatives highlighted their potential as anticancer agents. The derivatives were tested against a panel of human cancer cell lines and exhibited varying degrees of growth inhibition, indicating their potential as lead compounds for further development . -
Inflammation Reduction :
Another investigation assessed the impact of triazole derivatives on cytokine release in PBMC cultures. The results indicated that several compounds effectively inhibited TNF-α production without significant toxicity to the cells .
Q & A
Q. What are the established synthetic routes for 2H-1,2,3-triazole-4-sulfonyl chloride, and how do reaction conditions influence yield?
Methodological Answer: A common approach involves cyclization and oxidative chlorination of precursor compounds. For example, Lawesson’s reagent can facilitate cyclization of intermediates like ethyl 2-{[1-(benzylsulfanyl)-2-oxo-2-phenylethyl]amino}-2-oxoacetate, followed by chlorination to yield the sulfonyl chloride derivative . Key factors affecting yield include:
- Temperature: Optimal reflux conditions (e.g., ethanol at 78°C) for intermediate formation.
- Oxidizing Agents: Use of chlorine gas or SOCl₂ for efficient sulfonyl chloride formation.
- Purification: Column chromatography or recrystallization to isolate the product.
Lower yields (<50%) are often due to incomplete chlorination or side reactions; adjusting stoichiometry or reaction time can mitigate this.
Q. How should researchers characterize this compound to confirm structural integrity?
Methodological Answer: A multi-technique approach is critical:
- NMR Spectroscopy: ¹H and ¹³C NMR to verify triazole ring protons (δ 8.1–8.5 ppm) and sulfonyl chloride groups (no protons).
- FT-IR: Peaks at ~1370 cm⁻¹ (S=O asymmetric stretch) and ~1170 cm⁻¹ (S=O symmetric stretch).
- Elemental Analysis: Match calculated vs. observed C, H, N, and S content (deviation <0.3% acceptable).
- Mass Spectrometry: ESI-MS or HRMS to confirm molecular ion peaks (e.g., [M+H]+ for C₂H₃ClN₃O₂S: 192.95 g/mol).
Cross-referencing with literature data from peer-reviewed journals (e.g., Russian Journal of General Chemistry) ensures accuracy .
Q. What stability considerations are critical for handling this compound?
Methodological Answer: This compound is moisture-sensitive and thermally unstable. Best practices include:
- Storage: At 4°C in airtight, desiccated containers under inert gas (argon/nitrogen) to prevent hydrolysis .
- Handling: Use anhydrous solvents (e.g., dry DCM or THF) and gloveboxes for reactions.
- Decomposition Signs: Formation of sulfonic acid (detectable via IR loss of S-Cl stretches) or precipitate in solution.
Advanced Research Questions
Q. How can researchers optimize reaction conditions for synthesizing sulfonamide derivatives from this compound?
Methodological Answer: A factorial design approach (e.g., 2³ design) can systematically evaluate variables:
- Factors: Temperature (25–60°C), amine equivalents (1–3 eq.), solvent polarity (THF vs. DMF).
- Responses: Yield, purity (HPLC), reaction time.
For example, coupling with aromatic amines may require DMF at 50°C for 12 hours to achieve >80% conversion, while aliphatic amines react faster in THF at 25°C . Statistical software (e.g., Minitab) helps identify interactions between variables.
Q. What mechanisms explain the reactivity of this compound with nucleophiles?
Methodological Answer: The sulfonyl chloride group acts as an electrophile, undergoing nucleophilic substitution (Sₙ2) or addition-elimination pathways. Key evidence:
- Kinetic Studies: Second-order kinetics in reactions with amines, supporting a bimolecular mechanism.
- DFT Calculations: Electron-deficient triazole ring enhances electrophilicity at the sulfur center .
Competing pathways (e.g., hydrolysis) can be suppressed by controlling pH (<7) and avoiding protic solvents.
Q. How can contradictions in reported antitumor activity data for sulfonamide derivatives be resolved?
Methodological Answer: Discrepancies often arise from assay variability or structural modifications. Strategies include:
- Standardized Screening: Use the NCI-60 cell line panel with consistent protocols (e.g., 48-hour incubation, SRB assay) .
- SAR Analysis: Compare substituents on the triazole ring (e.g., electron-withdrawing groups enhance activity against breast cancer cells).
- Meta-Analysis: Pool data from multiple studies (e.g., Russian Journal of General Chemistry and HETEROCYCLES) to identify trends .
Q. What advanced techniques are recommended for studying surface interactions of this compound in material science applications?
Methodological Answer:
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
